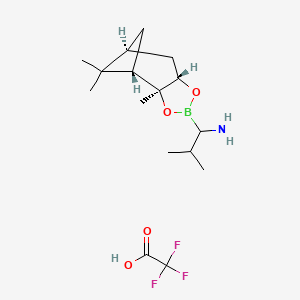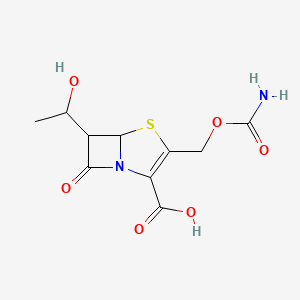![molecular formula C13H16Cl2N2O B14792970 2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a dichlorobenzyl moiety, and an amino-propanamide backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the dichlorobenzyl moiety: This step involves the reaction of a benzyl chloride derivative with appropriate substituents (3,4-dichloro) with an amine group.
Coupling with the amino-propanamide backbone: The final step involves coupling the cyclopropyl and dichlorobenzyl intermediates with an amino-propanamide backbone under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide can be compared with other similar compounds, such as:
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorophenyl)propanamide: Similar structure but with a phenyl group instead of a benzyl group.
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)butanamide: Similar structure but with a butanamide backbone instead of a propanamide backbone.
The uniqueness of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H16Cl2N2O |
|---|---|
分子量 |
287.18 g/mol |
IUPAC名 |
2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(10-3-4-10)7-9-2-5-11(14)12(15)6-9/h2,5-6,8,10H,3-4,7,16H2,1H3 |
InChIキー |
DPYRGOJKBCAJMW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)

![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)


![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)

![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
